1-(3-methylphenyl)butane-2,3-diol

Description

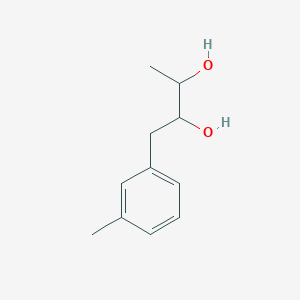

1-(3-Methylphenyl)butane-2,3-diol is a diol derivative featuring a butane-2,3-diol backbone substituted with a 3-methylphenyl group at the first carbon.

Properties

IUPAC Name |

1-(3-methylphenyl)butane-2,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8-4-3-5-10(6-8)7-11(13)9(2)12/h3-6,9,11-13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBZRVQRZDNYSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1691698-50-6 | |

| Record name | 1-(3-methylphenyl)butane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)butane-2,3-diol can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylphenylmagnesium bromide (Grignard reagent) with butane-2,3-dione. The reaction is typically carried out in anhydrous ether under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

1-(3-Methylphenyl)butane-2,3-diol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: The compound can be reduced to form alcohols or alkanes. Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are used in these reactions.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, acidic conditions

Reduction: LiAlH₄, H₂, catalysts (e.g., Pd/C)

Substitution: HNO₃, H₂SO₄, Cl₂, Br₂, Lewis acids (e.g., AlCl₃)

Major Products Formed:

Oxidation: 1-(3-Methylphenyl)butane-2,3-dione, 1-(3-Methylphenyl)butane-2,3-dicarboxylic acid

Reduction: this compound, 1-(3-Methylphenyl)butane

Substitution: 3-Nitro-1-(3-methylphenyl)butane-2,3-diol, 3-Sulfonyl-1-(3-methylphenyl)butane-2,3-diol, 3-Chloro-1-(3-methylphenyl)butane-2,3-diol

Scientific Research Applications

1-(3-Methylphenyl)butane-2,3-diol has various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and inhibition. It may also be employed in the development of bioactive molecules.

Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.

Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

1-(3-Methylphenyl)butane-2,3-diol is structurally similar to other compounds such as 1-(2-methylphenyl)butane-2,3-diol and 1-(4-methylphenyl)butane-2,3-diol. These compounds differ in the position of the methyl group on the phenyl ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications compared to its analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 1-(3-methylphenyl)butane-2,3-diol, their molecular features, and observed properties:

Substituent Effects on Reactivity and Bioactivity

- Hydroxyl vs. Methyl Groups: The 4-hydroxyphenyl derivative () exhibits antioxidant properties due to its phenolic hydroxyl group, which participates in hydrogen bonding and free radical scavenging . Butane-2,3-diol itself contributes to buttery aromas in fermented beverages via diacetyl reduction . Substitution with aromatic groups may alter volatility and sensory properties.

Metabolic and Industrial Relevance

- Microbial Production :

- Butane-2,3-diol is a byproduct of malolactic fermentation in cider, where bacterial activity reduces diacetyl to produce this compound . Substituted derivatives, such as 1-(4-hydroxyphenyl)butane-2,3-diol, are likely microbial secondary metabolites with specialized roles in stress response or symbiosis .

- In Methylocystis parvus, butane-2,3-diol production is linked to polyhydroxybutyrate (PHB) metabolism under nitrate-rich conditions, though its synthesis competes with ATP generation .

Flavor and Fermentation Chemistry

- Butane-2,3-diol enhances the buttery and creamy notes of cider, particularly in products fermented with native microflora . Substituted derivatives could modify these sensory properties, though direct studies are lacking.

- In Aspergillus versicolor, aromatic diols like (2S,3S)-1-(4-hydroxyphenyl)butane-2,3-diol are associated with antioxidant and antimicrobial activities .

Metabolic Engineering and Biotechnology

- Engineered microbial strains (e.g., Bacillus subtilis) overproduce butane-2,3-diol derivatives as growth-promoting volatiles, suggesting agricultural applications .

- The trade-off between butane-2,3-diol production and ATP yield in M. parvus underscores metabolic bottlenecks in industrial biotechnology .

Antioxidant and Therapeutic Potential

- Cyclopentadiol derivatives (e.g., 1-(3',4'-dihydroxycinnamoyl)-cyclopenta-2,5-diol) exhibit antioxidant activity rivaling caffeic acid, suggesting pharmaceutical or nutraceutical uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.